2-(Tetrahydro-2H-pyran-3-yl)ethanol
Description
Contextual Significance of the Tetrahydropyran (B127337) Moiety in Organic Synthesis
The tetrahydropyran (THP) ring, a six-membered heterocycle containing one oxygen atom, is a ubiquitous structural motif found in a vast array of natural products and biologically active compounds. nih.govnih.gov Its prevalence in nature has made it an attractive target for synthetic organic chemists. The THP moiety is a core component of many pyranose sugars and is found in numerous complex natural products, including those with antibiotic, antifungal, and cytotoxic properties. nih.gov
The strategic importance of the tetrahydropyran ring also extends to its use as a protective group for alcohols in multi-step organic syntheses. The formation of a 2-tetrahydropyranyl (THP) ether is a common method to mask the reactivity of a hydroxyl group, allowing for chemical transformations to be carried out on other parts of a molecule without affecting the alcohol. This protecting group can be readily removed under acidic conditions.
Furthermore, the stereoselective synthesis of substituted tetrahydropyrans is a significant area of research, as the spatial arrangement of substituents on the ring can have a profound impact on the biological activity of the molecule. mdpi.com The development of methods to control the stereochemistry of these rings is crucial for the total synthesis of complex natural products. nih.govmdpi.com
Overview of 2-(Tetrahydro-2H-pyran-3-yl)ethanol as a Synthetic Intermediate
This compound is recognized in chemical literature as a useful research chemical and a building block in organic synthesis. cymitquimica.comontosight.ai Its structure combines the features of the tetrahydropyran ring with a primary alcohol, providing two key points for further functionalization. The hydroxyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution reactions. The tetrahydropyran ring itself can participate in various chemical transformations.
The synthesis of this compound has been reported through the reduction of tetrahydro-2H-pyran-3-acetaldehyde. chemicalbook.com One documented method involves the use of sodium borohydride (B1222165) in ethanol (B145695) to achieve this transformation. chemicalbook.com
While specific, large-scale applications in the synthesis of blockbuster drugs are not widely documented in publicly available literature, its structural relative, tetrahydro-2H-pyran-3-ylacetic acid, has been identified as a valuable intermediate in the development of anticancer and antiviral drugs. This suggests that this compound could similarly serve as a precursor for the synthesis of biologically active compounds. The development of production methods for various tetrahydropyran derivatives for applications such as liquid crystal compounds further highlights the industrial interest in this class of molecules. google.com
The enantioselective synthesis of tetrahydropyran derivatives is a key area of research, and chiral building blocks containing the tetrahydropyran skeleton are of significant interest for the synthesis of natural products and pharmaceuticals. nih.govmdpi.com The stereochemistry of this compound can be crucial in syntheses where the final product's biological activity is dependent on its three-dimensional structure.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 1050493-77-0 |
| Molecular Formula | C7H14O2 |
| Molecular Weight | 130.18 g/mol |
| Purity | Varies by supplier |
Structure
3D Structure
Properties
IUPAC Name |
2-(oxan-3-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-4-3-7-2-1-5-9-6-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQNKCUQFRSBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307452 | |
| Record name | Tetrahydro-2H-pyran-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050493-77-0 | |
| Record name | Tetrahydro-2H-pyran-3-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050493-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2H-pyran-3-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901307452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Tetrahydro 2h Pyran 3 Yl Ethanol and Its Key Derivatives
Fundamental Synthetic Approaches to the Tetrahydropyran (B127337) Core
The tetrahydropyran (THP) ring is a prevalent structural motif in many natural products and synthetic compounds. nih.gov A variety of methods have been developed for its synthesis. nih.govrsc.org Common strategies include:
Intramolecular Hydroalkoxylation/Cyclization: This approach involves the cyclization of hydroxyalkenes. Lanthanide triflates and platinum catalysts have been shown to be effective in promoting the intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins to form tetrahydropyran rings. organic-chemistry.org These reactions often tolerate a range of functional groups. organic-chemistry.org
Prins Cyclization: The Prins reaction, involving the cyclization of a homoallylic alcohol with an aldehyde, can produce tetrahydropyran-4-ol derivatives with high cis-selectivity. organic-chemistry.org Phosphomolybdic acid has been used as a catalyst for this reaction in water. organic-chemistry.org
Hetero-Diels–Alder Reactions: This cycloaddition reaction is a well-established method for constructing the tetrahydropyran ring. nih.govrsc.org
Ring-Closing Metathesis: This powerful technique provides another avenue to the tetrahydropyran core. nih.govrsc.org
Intramolecular Epoxide Ring Opening (IERO): The ring opening of 4,5-epoxy alcohols can lead to the formation of tetrahydropyrans. nih.gov This method's success often depends on controlling the regioselectivity to favor the 6-membered ring over the kinetically preferred 5-membered tetrahydrofuran (B95107) ring. nih.gov
A summary of common synthetic approaches to the tetrahydropyran core is presented below:
| Method | Description | Key Features |
|---|---|---|
| Intramolecular Hydroalkoxylation | Cyclization of hydroxyalkenes. | Catalyzed by lanthanide triflates or platinum; tolerates various functional groups. organic-chemistry.org |
| Prins Cyclization | Reaction of a homoallylic alcohol with an aldehyde. | Can yield highly cis-selective tetrahydropyran-4-ol derivatives. organic-chemistry.org |
| Hetero-Diels–Alder Reaction | A cycloaddition reaction to form the heterocyclic ring. | A classic and reliable method. nih.govrsc.org |
| Ring-Closing Metathesis | A versatile method for ring formation. | Widely used in complex molecule synthesis. nih.govrsc.org |
Direct Synthesis Routes to 2-(Tetrahydro-2H-pyran-3-yl)ethanol
Direct synthesis of this compound can be achieved through the reduction of a suitable precursor. One documented method involves the reduction of a tetrahydropyran derivative containing a carboxylic acid methyl ester at the 3-position. For example, 6-pentyl-tetrahydro-2H-pyran-3-carboxylic acid methyl ester can be reduced to the corresponding (6-pentyltetrahydro-2H-pyran-3-yl)methanol. google.com A similar reduction of a suitable ester or aldehyde at the 3-position of the tetrahydropyran ring would yield this compound. For instance, the reduction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with sodium borohydride (B1222165) yields the corresponding alcohol. nih.gov
Derivatization Strategies from this compound
The hydroxyl group of this compound provides a versatile handle for a variety of derivatization reactions, allowing for the synthesis of a wide range of compounds.
Formation of Ester Derivatives
Esterification of the primary alcohol of this compound can be achieved through several standard methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common approach. youtube.com Alternatively, more reactive carboxylic acid derivatives like acid halides or anhydrides can be used, often without the need for a catalyst. youtube.com Transesterification, the conversion of one ester to another, can also be employed by reacting the alcohol with an existing ester in the presence of an acid or base catalyst. youtube.com A study has shown that esters can be reduced to alcohols using borane-ammonia with BF3-Et2O as a catalyst. organic-chemistry.org
Formation of Ether Derivatives
The synthesis of ethers from this compound can be accomplished through acid-catalyzed dehydration of two alcohol molecules, although this method is most effective when using two equivalents of the same alcohol to avoid a mixture of products. youtube.com Another important method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Reductive etherification of alcohols with carbonyl compounds is another powerful method for creating a diverse range of ethers. nih.gov
Carbon-Carbon Bond Formation via the Ethanol (B145695) Moiety (e.g., Wittig, Julia-Kocienski Reactions)
The ethanol moiety of this compound can be a precursor for carbon-carbon bond formation, typically after oxidation to the corresponding aldehyde.
Wittig Reaction: This reaction converts aldehydes or ketones into alkenes using a phosphonium (B103445) ylide (Wittig reagent). wikipedia.org The alcohol must first be oxidized to the aldehyde, which can then react with the ylide. wikipedia.org Recent advancements have explored the direct olefination of alcohols using Wittig reagents in the presence of a ruthenium catalyst, which proceeds via in-situ dehydrogenation of the alcohol to the aldehyde. rsc.orgoist.jp
Julia-Kocienski Olefination: This is a modified version of the Julia olefination that provides excellent E-selectivity in alkene synthesis. organic-chemistry.org It involves the reaction of an aldehyde with a heteroaryl sulfone, most commonly a benzothiazole (B30560) or tetrazole sulfone. organic-chemistry.orgchemeurope.comwikipedia.org Similar to the Wittig reaction, this process requires the initial oxidation of the alcohol to the corresponding aldehyde.
A comparison of these two olefination reactions is provided below:
| Reaction | Reactants | Key Features | Stereoselectivity |
|---|---|---|---|
| Wittig Reaction | Aldehyde/Ketone + Phosphonium Ylide | Forms alkenes; tolerates many functional groups. wikipedia.org | Generally Z-selective with unstabilized ylides. wikipedia.org |
Other Functional Group Transformations
Beyond ester and ether formation, the hydroxyl group of this compound can undergo other transformations. For instance, it can be converted into a leaving group, such as a tosylate, by reacting with p-toluenesulfonyl chloride in the presence of pyridine. google.com This tosylate can then be displaced by various nucleophiles to introduce a wide range of functional groups. Additionally, the alcohol can be oxidized to the corresponding carboxylic acid using stronger oxidizing agents.
Protecting Group Chemistry Utilizing Tetrahydropyranyl Ethers
The tetrahydropyranyl (THP) group is a classic and highly utilized protecting group for hydroxyl functionalities in the multistep synthesis of complex organic molecules. nih.govthieme-connect.de Its popularity stems from its low cost, the ease of its introduction and removal, and the stability of the resulting tetrahydropyranyl ether under a wide array of non-acidic reaction conditions. nih.govthieme-connect.de
The protection of an alcohol as a THP ether involves the reaction of the alcohol with 3,4-dihydro-2H-pyran (DHP). nih.govtotal-synthesis.com This reaction is catalyzed by acid. youtube.com The mechanism proceeds via protonation of the dihydropyran, which forms a resonance-stabilized carbocation intermediate. total-synthesis.comyoutube.com The alcohol, acting as a nucleophile, then attacks this electrophilic cation, and subsequent deprotonation yields the THP ether, which is technically an acetal (B89532). total-synthesis.comyoutube.com
A significant characteristic of THP ethers is their stability profile. They are generally robust and unreactive towards strongly basic reagents, organometallic compounds like Grignard and organolithium reagents, metal hydrides, and various alkylating and acylating agents. total-synthesis.comorganic-chemistry.org This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected hydroxyl group. masterorganicchemistry.com However, the THP group is labile under acidic conditions, which allows for its selective removal. total-synthesis.com
Deprotection is typically achieved by simple acidic hydrolysis. organic-chemistry.org Treatment of the THP ether with aqueous acid regenerates the original alcohol. youtube.com The mechanism is the reverse of the protection step, involving protonation of the ether oxygen, which leads to the formation of the same stabilized carbocation and the release of the alcohol. total-synthesis.comyoutube.com
One notable drawback of using the THP protecting group is the introduction of a new stereocenter at the C2 position of the pyran ring upon reaction with an alcohol. thieme-connect.deorganic-chemistry.org If the alcohol itself is chiral, this results in the formation of a mixture of diastereomers, which can complicate purification and spectral analysis (e.g., NMR). thieme-connect.detotal-synthesis.com
Detailed Research Findings
A variety of catalysts have been developed to facilitate the tetrahydropyranylation of alcohols under mild conditions, catering to substrates that may be sensitive to strong acids. Pyridinium p-toluenesulfonate (PPTS) is a commonly used milder alternative to catalysts like p-toluenesulfonic acid (TsOH). total-synthesis.commasterorganicchemistry.com Other methodologies employ Lewis acids or heterogeneous catalysts. For instance, bismuth triflate and the CeCl₃·7H₂O/NaI system have been shown to efficiently catalyze the reaction, often under solvent-free conditions. organic-chemistry.org Solid-supported catalysts like zeolite H-beta and silica-supported perchloric acid offer advantages such as mild reaction conditions, high yields, and the ability to recycle the catalyst. organic-chemistry.org
Similarly, extensive research has been conducted on the deprotection of THP ethers. While standard aqueous acid is effective, selective cleavage in the presence of other acid-sensitive groups often requires milder or more specific reagents. For example, treating a THP ether with lithium chloride (LiCl) in a mixture of water and DMSO at elevated temperatures provides a mild and efficient method for deprotection. acs.org Another reported method involves the use of iodine in methanol, which can selectively cleave THP ethers in the presence of other protecting groups like tert-butyldimethylsilyl (TBDMS) ethers. tandfonline.com Oxidative deprotection using N-bromosuccinimide (NBS) in the presence of β-cyclodextrin in water has also been developed as an environmentally friendly procedure. organic-chemistry.org
The utility of THP protection is well-documented in various fields, including peptide chemistry, where it is used for the side-chain protection of amino acids such as serine, threonine, and cysteine. nih.gov
Interactive Data Tables
Table 1: Selected Catalysts for the Formation of THP Ethers (Protection)
| Catalyst/Reagent | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| p-Toluenesulfonic acid (TsOH) | Catalytic amount, Dichloromethane (DCM), Room Temp. | Classical, strong acid catalyst. | total-synthesis.com |
| Pyridinium p-toluenesulfonate (PPTS) | Catalytic amount, Dichloromethane (DCM) | Milder, good for acid-sensitive substrates. | nih.govtotal-synthesis.com |
| Bismuth triflate (Bi(OTf)₃) | Catalytic amount, Solvent-free | Efficient for a variety of alcohols and phenols. | organic-chemistry.org |
| CeCl₃·7H₂O / NaI | Catalytic, Solvent-free | Mild, environmentally benign, and highly chemoselective. | organic-chemistry.org |
| Zeolite H-beta | Heterogeneous catalyst | Recyclable catalyst, mild conditions, short reaction times. | organic-chemistry.org |
| Silica-supported perchloric acid (HClO₄-SiO₂) | Catalytic amount, Solvent-free | Simple and convenient protocol. | organic-chemistry.org |
Table 2: Selected Reagents for the Cleavage of THP Ethers (Deprotection)
| Reagent | Typical Conditions | Key Features | Reference |
|---|---|---|---|
| Acetic Acid / H₂O / THF | AcOH:THF:H₂O mixture | Common and mild acidic conditions. | total-synthesis.com |
| PPTS / Ethanol | Catalytic amount, EtOH | Mild acidic alcoholysis. | total-synthesis.com |
| Lithium chloride (LiCl) / H₂O / DMSO | 90 °C | Mild, simple, avoids strong acids. | acs.org |
| Iodine (I₂) / Methanol | Room Temperature | Selective cleavage in the presence of TBDMS ethers. | tandfonline.com |
| N-Bromosuccinimide (NBS) / β-cyclodextrin | Water, Room Temperature | Efficient and user-friendly oxidative deprotection. | organic-chemistry.org |
| Zeolite H-beta | Heterogeneous catalyst | Recyclable catalyst, mild conditions. | organic-chemistry.org |
Stereochemical Aspects of 2 Tetrahydro 2h Pyran 3 Yl Ethanol and Its Analogs
Chiral Centers and Stereoisomeric Forms of Tetrahydropyran (B127337) Derivatives
The tetrahydropyran (THP) ring is a common structural motif in a vast array of naturally occurring compounds. uva.es The substitution pattern on this saturated heterocyclic ring system dictates the presence and number of chiral centers, leading to the possibility of multiple stereoisomers.
In the case of 2-(tetrahydro-2H-pyran-3-yl)ethanol, a chiral center exists at the C3 position of the tetrahydropyran ring. The presence of this single stereocenter gives rise to two enantiomers: (R)-2-(tetrahydro-2H-pyran-3-yl)ethanol and (S)-2-(tetrahydro-2H-pyran-3-yl)ethanol.
The complexity of stereoisomerism increases with further substitution on the tetrahydropyran ring. For instance, the introduction of a substituent at the C2 or C6 position creates additional stereocenters. The relative orientation of these substituents gives rise to diastereomers, which can exist as either cis or trans isomers. The stereocontrolled synthesis of 2,6-disubstituted tetrahydropyrans, for example, has been a significant area of research, with strategies developed to selectively prepare both 2,6-cis and 2,6-trans isomers. nih.govnih.gov
The construction of tetrasubstituted stereogenic centers within the tetrahydropyran framework presents a formidable synthetic challenge. irb.hr The development of methodologies to control the stereochemistry at these fully substituted carbons is crucial for the synthesis of complex natural products. uva.es
| Compound | Number of Chiral Centers | Possible Stereoisomers | Types of Isomerism |
|---|---|---|---|
| This compound | 1 (at C3) | 2 (enantiomers) | Enantiomerism |
| 2,6-Disubstituted Tetrahydropyran | 2 (at C2 and C6) | 4 (2 pairs of enantiomers) | Enantiomerism, Diastereomerism (cis/trans) |
| Polysubstituted Tetrahydropyran with a quaternary center at C2 and a tertiary center at C3 | 2 (at C2 and C3) | 4 (2 pairs of enantiomers) | Enantiomerism, Diastereomerism |
Asymmetric Synthesis Strategies for Enantiomerically Pure Forms
The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. cwu.edu Various asymmetric strategies have been developed to access single enantiomers of tetrahydropyran derivatives.
One common approach involves the use of chiral auxiliaries or catalysts to induce stereoselectivity in a key bond-forming reaction. For instance, asymmetric induction in SE' reactions using chiral 1,3,2-diazaborolidine controllers has been explored for the stereocontrolled preparation of substituted tetrahydropyrans. nih.govnih.gov This method allows for the synthesis of nonracemic 1,5-diols, which can then be cyclized to form the desired tetrahydropyran ring. nih.govnih.gov
Another powerful technique is asymmetric catalysis, which employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. irb.hr Chiral Brønsted acids have been utilized to catalyze enantioselective processes, demonstrating the principle of asymmetric counteranion-directed catalysis (ACDC). irb.hr This strategy has been successfully applied to the synthesis of complex molecules containing tetrasubstituted stereogenic centers. irb.hr
Enzymatic resolutions and chemoenzymatic methods also provide a valuable route to enantiomerically pure compounds. researchgate.net These techniques leverage the high stereoselectivity of enzymes to separate enantiomers or to perform stereoselective transformations.
Furthermore, strategies based on domino reactions, such as olefin cross-metathesis followed by intramolecular oxa-conjugate cyclization, have been developed for the stereoselective synthesis of substituted tetrahydropyrans. acs.org These methods offer an efficient way to construct the tetrahydropyran ring with good stereocontrol.
Diastereoselective Reactions and Stereocontrol
Achieving control over the relative stereochemistry of multiple chiral centers is a central theme in the synthesis of complex tetrahydropyran-containing molecules. Diastereoselective reactions are employed to selectively form one diastereomer over others.
A variety of methods have been developed to achieve high levels of diastereoselectivity in the synthesis of substituted tetrahydropyrans. These include:
Intramolecular Michael Additions: The intramolecular 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system, known as the oxa-Michael reaction, is a useful method for constructing tetrahydropyran rings. acs.orgnih.gov The stereochemical outcome of this reaction can be influenced by the substrate's structure and the reaction conditions. nih.gov
Hetero-Diels-Alder Reactions: This cycloaddition reaction between a diene and a dienophile containing a heteroatom provides a powerful tool for the synthesis of six-membered heterocyclic rings like tetrahydropyran. acs.orgresearchgate.net The stereoselectivity of this reaction can be controlled through the use of chiral catalysts or by the inherent stereochemical biases of the substrates. researchgate.net
Prins Cyclizations: The acid-catalyzed reaction of an alkene with an aldehyde can lead to the formation of tetrahydropyran rings. cwu.eduacs.org This reaction can be highly diastereoselective, often yielding products with a specific relative stereochemistry.
Halocycloetherification: This process involves the reaction of an unsaturated alcohol with a halogen source to form a cyclic ether. cwu.edu It has been successfully used to prepare bicyclic tetrahydropyrans with good regioselectivity and diastereoselectivity. cwu.edu
The choice of reagents and reaction conditions plays a crucial role in determining the diastereomeric ratio of the products. For example, in the synthesis of highly substituted tetrahydropyran-4-ones, the reaction can be under thermodynamic control, leading to the formation of the most stable diastereomer. acs.org
| Reaction Type | Key Features | Example Application |
|---|---|---|
| Intramolecular Oxa-Michael Addition | Formation of a C-O bond and a C-C bond in a single step. Stereoselectivity is influenced by substrate and conditions. acs.orgnih.gov | Synthesis of highly substituted tetrahydropyran-4-ones. acs.org |
| Hetero-Diels-Alder Reaction | [4+2] cycloaddition to form a six-membered ring. Can be rendered asymmetric with chiral catalysts. acs.orgresearchgate.net | Construction of the tetrahydropyran core of various natural products. |
| Prins Cyclization | Acid-catalyzed cyclization of an alkene and an aldehyde. Often highly diastereoselective. cwu.eduacs.org | Synthesis of polysubstituted tetrahydropyrans. |
| Halocycloetherification | Electrophilic cyclization of an unsaturated alcohol. Provides access to halogenated tetrahydropyrans. cwu.edu | Formation of bicyclic tetrahydropyran systems. cwu.edu |
Methods for Stereochemical Assignment and Characterization
The unambiguous determination of the stereochemistry of chiral molecules is essential. A combination of spectroscopic and chiroptical methods is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry of diastereomers. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, which helps in assigning the relative configuration of substituents on the tetrahydropyran ring. uva.es Coupling constants (3JHH) can also be used to deduce the conformation of the ring and the axial or equatorial orientation of substituents. uva.es However, in some cases, NMR alone may not be sufficient to definitively assign the stereochemistry, especially for conformationally flexible systems. nih.gov
X-ray Crystallography: When a crystalline derivative of the compound can be obtained, single-crystal X-ray diffraction provides an absolute and unambiguous determination of the three-dimensional structure, including the absolute configuration if a heavy atom is present.
Chiroptical Methods: These techniques are based on the differential interaction of chiral molecules with left- and right-circularly polarized light. numberanalytics.com
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These methods measure the difference in absorption and rotation of circularly polarized light, respectively. numberanalytics.com The resulting spectra are highly sensitive to the stereochemistry of the molecule and can be used to determine the absolute configuration by comparing experimental data with theoretical calculations. numberanalytics.comnih.gov
Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left- and right-circularly polarized infrared radiation. nih.gov It is a powerful technique for determining the absolute configuration of chiral molecules, even in the absence of a chromophore. nih.gov
Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with chiroptical spectroscopy to predict the spectra for different stereoisomers, aiding in the assignment of the absolute configuration. nih.gov The combination of experimental and computational approaches provides a robust strategy for the chiroptical characterization of asymmetric molecules. nih.gov
Advanced Spectroscopic and Analytical Characterization Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 2-(Tetrahydro-2H-pyran-3-yl)ethanol, ¹H NMR data has been reported, providing key insights into its structure. The spectrum, typically run in a deuterated solvent like CDCl₃, shows a complex pattern of signals corresponding to the 14 protons in the molecule.
The reported chemical shifts (δ) in parts per million (ppm) are as follows:
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| 3.88 | m (multiplet) | 2H | -CH₂- (pyran ring, adjacent to oxygen) |
| 3.70 | m (multiplet) | 2H | -CH₂-OH (ethanol side chain) |
| 3.38 | m (multiplet) | 1H | -CH-O- (pyran ring) |
| 3.11 | t (triplet) | 1H | -CH-O- (pyran ring) |
| 1.89 | m (multiplet) | 1H | Pyran ring proton |
| 1.76 | m (multiplet) | 1H | Pyran ring proton |
| 1.61 | m (multiplet) | 1H | Pyran ring proton |
| 1.45 | m (multiplet) | 2H | Pyran ring protons |
| 1.22 | m (multiplet) | 2H | Pyran ring protons |
| Data sourced from a synthetic procedure description. |
The multiplet at 3.70 ppm is characteristic of the methylene (B1212753) protons next to the hydroxyl group, while the signals between 3.11 and 3.88 ppm correspond to the protons on the pyran ring that are adjacent to the ring oxygen. The remaining upfield signals are attributed to the other methylene protons of the pyran ring. The hydroxyl proton signal was noted as not being visible, which can occur due to rapid chemical exchange with residual water or the solvent.
¹³C NMR Spectroscopy
| Predicted Chemical Shift (ppm) | Carbon Atom | Rationale |
| ~68-75 | C-2 (Pyran) | Carbon adjacent to ring oxygen. |
| ~65-70 | C-6 (Pyran) | Carbon adjacent to ring oxygen. |
| ~60-65 | C-α (Ethanol) | Carbon bearing the hydroxyl group. |
| ~35-45 | C-3 (Pyran) | Methine carbon attached to the side chain. |
| ~30-38 | C-β (Ethanol) | Carbon of the ethanol (B145695) side chain. |
| ~25-35 | C-4, C-5 (Pyran) | Methylene carbons of the pyran ring. |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.
For this compound (Molecular Formula: C₇H₁₄O₂), the molecular weight is 130.18 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of 130.
Although experimental data is not available, a plausible fragmentation pattern can be proposed:
Loss of the ethanol side chain: Cleavage of the bond between the pyran ring and the side chain could result in a fragment corresponding to the tetrahydropyran (B127337) ring and a fragment for the ethanol group.
Ring cleavage: The tetrahydropyran ring can undergo characteristic fragmentation, often involving the loss of small neutral molecules like water (H₂O) or formaldehyde (B43269) (CH₂O).
Alpha-cleavage: Fission of the C-C bond adjacent to the oxygen atom of the alcohol is a common fragmentation pathway.
Vibrational Spectroscopy (e.g., IR) for Functional Group Identification
Infrared (IR) spectroscopy measures the vibration of atoms and is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3600-3200 (broad) | O-H stretch | Alcohol (-OH) |
| 2950-2850 | C-H stretch | Aliphatic (sp³ C-H) |
| 1150-1050 | C-O stretch | Ether (C-O-C) and Alcohol (C-OH) |
| 1470-1430 | C-H bend | Methylene (-CH₂-) scissoring |
The most prominent feature would be a broad and strong absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. Strong peaks corresponding to C-H stretching of the pyran ring and ethanol side chain would appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain complex signals, including the characteristic C-O stretching vibrations for the ether and alcohol functionalities.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and the conformation of the molecule in the solid state.
Currently, there are no published crystal structures for this compound. As this compound is described as an oil, obtaining a single crystal suitable for X-ray diffraction analysis would be a prerequisite. If a crystal structure were to be determined, it would provide unambiguous information on:
The conformation of the tetrahydropyran ring (e.g., chair or boat).
The orientation of the ethanol substituent relative to the ring (axial vs. equatorial).
Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, in the crystal lattice.
For related, more complex molecules containing a tetrahydropyran moiety, X-ray diffraction has been used to elucidate their detailed solid-state structures.
Chromatographic Methods Coupled with Spectroscopic Detection (e.g., GC-MS with Derivatization)
Gas chromatography-mass spectrometry (GC-MS) is a hyphenated technique that separates chemical compounds in a mixture and then identifies them at a molecular level. It is a primary tool for identifying and quantifying volatile and semi-volatile organic compounds.
The analysis of a polar compound like this compound by GC-MS often benefits from a derivatization step. The hydroxyl group can interact with the stationary phase of the GC column, leading to poor peak shape and potential thermal degradation. To improve its chromatographic behavior, the alcohol can be converted into a less polar, more volatile derivative. A common method is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group.
The derivatized sample is then injected into the gas chromatograph, where it is vaporized and separated from other components. As the compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification by comparing it to spectral libraries or by interpreting its fragmentation pattern. This technique is widely used in the analysis of complex mixtures, such as plant extracts, where various tetrahydropyran derivatives have been identified.
Applications and Advanced Research Frontiers of Tetrahydropyran Containing Compounds
Utilization as Versatile Building Blocks in Complex Molecule Synthesis
The strategic importance of tetrahydropyran-containing building blocks is exemplified in the synthesis of neopeltolide (B1256781), a marine macrolide possessing potent antiproliferative activity. nih.gov The structure of neopeltolide features a 14-membered macrolactone with an embedded tetrahydropyran (B127337) ring. Numerous synthetic campaigns targeting this molecule have highlighted diverse strategies for constructing the THP core, including Prins-type reactions, hetero-Diels-Alder cycloadditions, and palladium-catalyzed intramolecular alkoxycarbonylations. nih.gov
Furthermore, the 2-tetrahydropyranyl (THP) group is widely employed as a protecting group for alcohols in organic synthesis. This is typically achieved by reacting an alcohol with 3,4-dihydropyran. The resulting THP ether is stable under a variety of reaction conditions but can be readily removed by acid-catalyzed hydrolysis, regenerating the alcohol. wikipedia.org This utility underscores the versatility of the pyran scaffold in multi-step synthetic sequences.
Contributions to Medicinal Chemistry and Drug Discovery
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to optimize their pharmacological profiles. pharmablock.comchemicalbook.com Its ability to modulate properties such as solubility, metabolic stability, and receptor binding affinity makes it a valuable tool for drug designers. pharmablock.com
Tetrahydropyran and its functionalized derivatives, such as 2-(Tetrahydro-2H-pyran-3-yl)ethanol, are key intermediates in the synthesis of a wide range of bioactive molecules and approved drugs. ontosight.aichemicalbook.com The THP ring can act as a bioisosteric replacement for other cyclic systems, like cyclohexane (B81311), to improve absorption, distribution, metabolism, and excretion (ADME) properties. pharmablock.com
Derivatives of tetrahydropyran have been systematically explored as inhibitors of various enzymes, demonstrating their potential as therapeutic agents for a range of diseases.
One area of investigation is the inhibition of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipopolysaccharide in Gram-negative bacteria. A screening effort identified a tetrahydropyran-based hydroxamate that demonstrated potent inhibition of P. aeruginosa LpxC. nih.gov Optimization of this initial hit led to compounds with nanomolar potency against the LpxC enzyme. However, these compounds also showed significant off-target inhibition of matrix metalloproteases (MMPs), a challenge that needed to be addressed for further development. nih.gov
Table 1: LpxC and MMP Inhibition Data for Tetrahydropyran-Based Compounds
| Compound | P. aeruginosa LpxC IC₅₀ (nM) | P. aeruginosa MIC (μM) | MMP-2 IC₅₀ (nM) | MMP-13 IC₅₀ (nM) |
| 2 | 7.4 | 50 | 1.1 | 0.9 |
| 23 | 2.0 | 25 | 1.9 | 1.1 |
| 25 | 1.1 | 25 | 1.1 | 0.6 |
Data sourced from Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors. nih.gov
In another therapeutic area, a highly functionalized tetrahydropyran derivative was synthesized as a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment. nih.gov The synthesis of this complex inhibitor relied on a series of ruthenium-catalyzed reactions to construct the functionalized pyranone core scaffold, which ultimately afforded the potent DPP-4 inhibitor. nih.gov
The tetrahydropyran scaffold has been employed to develop ligands with high affinity and selectivity for various G-protein coupled receptors (GPCRs).
Researchers have synthesized series of 2,4,5-trisubstituted tetrahydropyran derivatives to serve as peptidomimetic platforms for targeting melanocortin receptors. nih.gov These receptors are involved in a range of physiological processes, and ligands that modulate their activity have therapeutic potential. The synthetic strategy allowed for the generation of a library of compounds, some of which displayed biological activity at melanocortin receptors, validating the utility of the THP scaffold for this purpose. nih.gov
The P2Y₁₄ receptor, which is activated by UDP-glucose, is another target of interest for inflammatory diseases. In the search for potent antagonists, various bicyclo-aliphatic analogues of known P2Y₁₄ receptor antagonists were explored. nih.gov Replacing a piperidine (B6355638) ring with more rigid, three-dimensional structures like a quinuclidine (B89598) ring, while maintaining the core biaryl structure, led to antagonists with high affinity. For instance, the quinuclidine derivative 17 (MRS4608) showed an IC₅₀ value of approximately 20 nM at the human P2Y₁₄ receptor. nih.gov This work demonstrates how modifying peripheral scaffolds, including those that can be derived from or are analogous to tetrahydropyran structures, can fine-tune receptor binding.
Table 2: Affinity of Selected Antagonists at P2Y₁₄ Receptors
| Compound | Structure Type | hP2Y₁₄R IC₅₀ (nM) |
| 1 | Naphthalene Reference | ~60 |
| 17 | Phenylquinuclidine | 20 |
| 18 | Triazole-Quinuclidine | ~60 |
Data sourced from Exploration of Alternative Scaffolds for P2Y14 Receptor Antagonists Containing a Biaryl Core. nih.gov
The tetrahydropyran ring is a structural feature in several natural products with significant anti-proliferative activity. nih.gov This has prompted the investigation of synthetic tetrahydropyran derivatives as potential anti-cancer agents.
Neopeltolide, a marine natural product containing a tetrahydropyran ring, is a potent inhibitor of cell proliferation and has been a compelling target for total synthesis. nih.gov Its biological activity drives interest in creating analogues to explore structure-activity relationships.
In a more targeted approach, a tetrahydropyran-amine fragment was instrumental in the discovery of AZD0156, a potent and selective inhibitor of ataxia telangiectasia mutated (ATM) kinase. pharmablock.com ATM kinase is a critical enzyme in the DNA damage response pathway, and its inhibition can potentiate the efficacy of DNA-damaging cancer therapies. The inclusion of the THP motif helped achieve a superior pharmacological profile, and AZD0156 has advanced to clinical trials. pharmablock.com
Role in Agrochemical Development
The versatile chemistry of tetrahydropyran derivatives also extends to the field of agrochemicals. chemicalbook.com Compounds like tetrahydro-2H-pyran-3-methanol serve as intermediates in the synthesis of fine chemicals, including those developed for agricultural applications. ontosight.ai The structural features that make THP derivatives valuable in pharmaceuticals, such as tailored solubility and stability, are also desirable in the development of new pesticides and herbicides. Research in this area explores how the inclusion of the THP moiety can influence the biological activity and environmental profile of agrochemicals. ontosight.ai
Applications in Material Science and Specialty Chemicals (e.g., Liquid Crystal Compounds)
The tetrahydropyran (THP) moiety, a saturated six-membered ring containing an oxygen atom, is a significant structural motif in the design of advanced materials, particularly in the field of liquid crystals and specialty chemicals. While specific applications of This compound in material science are not extensively documented in publicly available research, the broader class of tetrahydropyran-containing compounds has been the subject of considerable investigation for their unique properties.
Tetrahydropyran Derivatives in Liquid Crystals
The incorporation of the tetrahydropyran ring into the core structure of liquid crystal (LC) molecules has been shown to influence their mesomorphic behavior, dielectric anisotropy (Δε), and viscosity, which are critical parameters for their application in liquid crystal displays (LCDs).
Research has demonstrated the synthesis of novel low-polar tetrahydropyran derivatives that exhibit both nematic and smectic phases. rsc.org Quantum chemical calculations have revealed that the most elongated conformers of cyclohexane and tetrahydropyran derivatives possess nearly identical molecular shapes. However, the different liquid crystalline behaviors are attributed to the varying amounts of conformers that deviate from this ideal elongated shape. rsc.org
A significant area of research has been the development of LC compounds with negative dielectric anisotropy for use in Vertical Alignment (VA) and Polymer Sustained Alignment (PSA) LCDs. In this context, 2-(4'-ethoxy-2',3'-difluorobiphenyl-4-yl)-5-alkenyltetrahydro-2H-pyran derivatives have been synthesized. tandfonline.com It was discovered that compounds with alkenyl side chains can exhibit a larger negative dielectric anisotropy compared to their alkyl counterparts. This is because the alkenyl substituents lead to a higher probability of conformers with a specific β angle that enhances the magnitude of the dielectric anisotropy. tandfonline.com
The following table summarizes the physicochemical properties of some tetrahydropyran-containing liquid crystal compounds:
| Compound/Mixture | Dielectric Anisotropy (Δε) | Birefringence (Δn) | Viscosity (η) / Pa·s | Phase Transition Temperatures (°C) | Reference |
| 2-(4'-ethoxy-2',3'-difluorobiphenyl-4-yl)-5-alkenyltetrahydro-2H-pyran derivatives | Negative | High | Low | Nematic and Smectic phases observed | tandfonline.com |
| Low polar tetrahydropyran derivatives | - | - | Negative (by linear extrapolation) | Nematic and Smectic phases | rsc.org |
| Asymmetrically bent four-ring core LCs | Positive | Positive | ηsplay and ηflow are smaller than symmetric V-shaped bent-core materials | Nematic | rsc.org |
| Nematic liquid crystal with polar terminal NCS group | Positive | High | Rotational viscosity measured | Nematic | researchgate.net |
| Liquid crystals with negative dielectric anisotropy | Negative | High (up to 0.77 at 550 nm for NCS derivative) | Low absorption | Nematic | nih.gov |
This table presents a summary of findings from various studies on liquid crystals containing tetrahydropyran or related structures, illustrating the impact of the THP moiety on key properties.
Tetrahydropyran as a Specialty Chemical
Beyond liquid crystals, tetrahydropyran and its derivatives are gaining attention as environmentally friendly or "green" solvents. Tetrahydropyran itself can be synthesized from renewable biomass. rsc.org It is non-carcinogenic, does not readily form peroxides, and is biodegradable, making it a potentially safer and more sustainable alternative to solvents like tetrahydrofuran (B95107) (THF) and 1,4-dioxane. rsc.orgepa.gov Its physical properties, such as being partially miscible with water, can be advantageous in liquid-liquid separation processes. epa.gov
Furthermore, simulations have indicated that THP could be an effective solvent for the dissolution of common plastics such as low-density polyethylene (B3416737) (LDPE), polypropylene (B1209903) (PP), polystyrene (PS), and polyvinyl chloride (PVC), highlighting its potential role in plastic recycling technologies. rsc.org
Emerging Biological and Bio-Inspired Applications
The tetrahydropyran ring is a prevalent scaffold in a vast number of biologically active natural products, and its presence often imparts significant pharmacological properties. nih.govresearchgate.net This has inspired extensive research into the synthesis and biological evaluation of novel tetrahydropyran-containing compounds for various therapeutic applications.
Antimicrobial and Anticancer Activities
A significant body of research has focused on the antimicrobial and anticancer properties of pyran derivatives. For instance, various 2-amino-4H-pyran derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. nih.govsciencescholar.us Some of these compounds have shown promising activity against pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. sciencescholar.us
In the realm of oncology, numerous pyran-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines. rsc.orgsemanticscholar.org The inhibitory concentrations (IC50) of some of these derivatives fall within the micromolar range, indicating potent anticancer activity. rsc.org For example, certain pyranonaphthoquinone derivatives have shown IC50 values as low as 1.5 μM against specific cancer cell lines. rsc.org
The following table presents a selection of research findings on the biological activities of pyran derivatives:
| Compound Class | Biological Activity | Target/Cell Line | IC50 / MIC Values | Reference |
| Pyranonaphthoquinones | Anticancer | KB and Hep-G2 cell lines | 1.5 μM and 3.6 μM, respectively | rsc.org |
| 5-morpholino-7H-thieno[3,2-b]pyran-7-ones | Anticancer (PI3K inhibitors) | Human lung cancer cell line (A549) | 2.53 μM | rsc.orgsemanticscholar.org |
| 2,4-diarylpyrano[3,2-c]chromen-5(4H)-ones | Anticancer | HCT 116 and MiaPaCa-2 cell lines | 1.4 μM and 4.3 μM, respectively | rsc.org |
| Naphthoflavones | Anticancer | MiaPaCa-2 and MCF-7 cell lines | 1.93 μM and 5.63 μM, respectively | rsc.org |
| 4H-Pyran derivatives | Anticancer | HCT-116 cells | 75.1 μM and 85.88 µM | nih.gov |
| 2-amino-4H-pyran derivatives | Antibacterial | Staphylococcus aureus, Escherichia coli | MICs of 32 and 64 µg/mL for some derivatives | nih.govnih.gov |
| Tetrahydropyran-based peptidomimetics | Melanocortin receptor activity | MC4R and MC1R | Activity demonstrated | nih.gov |
| Tetrahydropyran-based topoisomerase inhibitors | Antibacterial | Gram-positive and Gram-negative pathogens | Potent activity observed | nih.gov |
This table summarizes the inhibitory concentrations of various pyran derivatives against different cancer cell lines and microorganisms, showcasing the therapeutic potential of this class of compounds.
Bio-inspired Synthesis and Peptidomimetics
The prevalence of the tetrahydropyran motif in nature has inspired chemists to develop novel synthetic strategies that mimic biological processes. walshmedicalmedia.comnih.gov These "bio-inspired" syntheses aim to construct complex molecules with high efficiency and stereoselectivity. nih.gov For example, the development of bioinspired molecules that replicate natural products is a key area in medicinal chemistry, with the goal of creating new therapeutic agents. walshmedicalmedia.com
Furthermore, the tetrahydropyran scaffold has been utilized in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. Novel peptidomimetics based on a 2,4,6-trisubstituted tetrahydropyran have been prepared. nih.gov These compounds were designed to mimic a tripeptide sequence and have shown activity at melanocortin receptors, demonstrating the potential of the tetrahydropyran scaffold in developing new classes of drugs that target peptide receptors. nih.gov
Future Perspectives in Research on 2 Tetrahydro 2h Pyran 3 Yl Ethanol
Innovations in Green Chemistry Synthesis Methodologies
The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds like 2-(tetrahydro-2H-pyran-3-yl)ethanol. sphinxsai.comresearchgate.net Future research will likely prioritize the development of more environmentally benign and sustainable synthetic routes.
Key areas of innovation are expected to include:
Renewable Feedstocks: A significant shift towards the use of biomass as a starting material for the synthesis of tetrahydropyran (B127337) (THP) derivatives is anticipated. rsc.orgresearchgate.net For instance, the catalytic production of THP from furfural-derived 3,4-dihydropyran (DHP) over catalysts like Ni/SiO2 represents a promising green route. rsc.org
Greener Solvents and Reaction Conditions: Research will continue to focus on replacing hazardous organic solvents with safer alternatives such as water, ionic liquids, supercritical fluids, and bio-based solvents. researchgate.netjddhs.com Microwave-assisted synthesis is also a promising technique for reducing reaction times and energy consumption. researchgate.netjddhs.com
Catalytic Approaches: The development of highly efficient and recyclable catalysts is a cornerstone of green chemistry. sphinxsai.com This includes the use of biocatalysts, such as enzymes, which can perform highly selective transformations under mild conditions, and heterogeneous catalysts that are easily separated from the reaction mixture, minimizing waste. researchgate.net For example, Boehringer Ingelheim has been recognized for developing a short and eco-friendly manufacturing process for a spiroketone intermediate, which significantly reduced solvent and water usage. dcatvci.org
| Green Chemistry Principle | Application in Tetrahydropyran Synthesis | Potential Impact |
|---|---|---|
| Use of Renewable Feedstocks | Synthesis from biomass-derived furfural. rsc.org | Reduces reliance on fossil fuels and promotes a circular economy. |
| Safer Solvents | Employing water, bio-based solvents, or supercritical CO2. jddhs.com | Minimizes environmental pollution and health hazards. jddhs.com |
| Energy Efficiency | Utilizing microwave-assisted synthesis. jddhs.com | Lowers energy consumption and shortens reaction times. researchgate.netjddhs.com |
| Catalysis | Development of recyclable catalysts and biocatalysts. researchgate.net | Increases reaction efficiency, selectivity, and reduces waste. researchgate.net |
Targeted Development of Chiral Catalysts for Stereoselective Transformations
The biological activity of molecules is often dependent on their stereochemistry. Therefore, the stereoselective synthesis of substituted tetrahydropyrans is of great importance. whiterose.ac.uk Future research will focus on the design and application of novel chiral catalysts to control the three-dimensional arrangement of atoms with high precision.
Promising areas of development include:
Organocatalysis: Chiral organocatalysts, which are small organic molecules, have emerged as powerful tools for asymmetric synthesis. duke.edu For instance, chiral phosphoric acids have been successfully used in the intramolecular oxa-Michael cyclization to produce spirocyclic THPs with high enantioselectivity. whiterose.ac.uk
Metal-Based Catalysts: The development of novel transition-metal catalysts will continue to be a major focus. The Hoveyda-Grubbs second-generation catalyst, for example, has been employed in domino reactions to create substituted tetrahydropyrans stereoselectively. acs.org Research into recyclable rhodium catalysts for asymmetric synthesis also shows promise for greener chemical processes. rsc.org
Biocatalysis: Enzymes, such as lipases, are increasingly being used in combination with metal catalysts for dynamic kinetic resolutions of chiral alcohols, providing a highly efficient route to enantiomerically pure compounds. mdpi.com
Strategic Cyclization Methods: Advanced strategies like the Evans aldol–Prins cyclization are being developed to synthesize highly substituted tetrahydropyrans with excellent stereocontrol. acs.org
| Catalyst Type | Example | Application in Tetrahydropyran Synthesis |
|---|---|---|
| Organocatalyst | Chiral Phosphoric Acids (CPA) | Asymmetric 'clip-cycle' reaction for the synthesis of spirocyclic THPs. whiterose.ac.uk |
| Metal Catalyst | Hoveyda-Grubbs Second-Generation Catalyst | Domino olefin cross-metathesis/intramolecular oxa-conjugate cyclization. acs.org |
| Biocatalyst | Lipases | Dynamic kinetic resolution of racemic alcohols. mdpi.com |
| Acid Catalyst | Brønsted Acid | Stereoselective preparation of polysubstituted tetrahydropyrans. uva.es |
Exploration of New Bioactive Scaffolds Derived from the Compound
The tetrahydropyran ring is a common structural motif in a wide range of biologically active natural products and pharmaceutical compounds. whiterose.ac.ukacs.org Future research will aim to leverage this compound as a versatile building block for the creation of novel bioactive scaffolds.
Key research directions are likely to involve:
Medicinal Chemistry: The THP moiety is present in numerous drugs and is used to improve properties like absorption, distribution, metabolism, and excretion (ADME). pharmablock.com The synthesis of new derivatives of this compound will be explored to discover compounds with potential therapeutic applications in areas such as cancer, inflammation, and infectious diseases. researchgate.netauctoresonline.org The biological activity of these derivatives is highly dependent on the nature and position of substituents on the THP ring. researchgate.netauctoresonline.org
Natural Product Synthesis: The tetrahydropyran framework is a key component of many complex natural products with interesting pharmacological activities. duke.edu The development of efficient synthetic routes to substituted THPs will facilitate the total synthesis of these natural products and their analogues, allowing for more detailed biological evaluation.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting compounds, researchers can build a comprehensive understanding of the structure-activity relationships. This knowledge is crucial for the rational design of more potent and selective drug candidates. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Reaction Design
Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as transformative tools in chemical research. researchgate.net Their integration into the design and optimization of synthetic routes for compounds like this compound is expected to accelerate discovery and innovation significantly.
Future applications of AI and ML in this field will likely include:
Retrosynthetic Analysis and Pathway Prediction: AI-powered tools can analyze vast databases of chemical reactions to propose novel and efficient synthetic routes. oup.comchemistryviews.org This can help chemists to identify the most promising pathways for the synthesis of complex target molecules derived from this compound.
Reaction Condition Optimization: Machine learning algorithms can predict the optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and selectivity, thereby reducing the need for extensive trial-and-error experimentation. asianpubs.orgbeilstein-journals.orgnih.gov
Catalyst and Novel Material Discovery: AI can be used to design new catalysts with enhanced activity and selectivity for specific transformations. asianpubs.orgjetir.org Furthermore, ML models can predict the properties of new molecules, guiding the design of novel bioactive scaffolds with desired characteristics.
Data-Driven Discovery: The combination of high-throughput experimentation with machine learning will enable the rapid screening of large libraries of compounds and reaction conditions, leading to faster identification of promising drug candidates and optimized synthetic processes. beilstein-journals.orgnih.gov
Q & A
Q. What are the standard synthetic routes for 2-(Tetrahydro-2H-pyran-3-yl)ethanol, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. For example, allylation or benzylation of tetrahydropyran derivatives using catalysts like BF₃•OEt₂ in anhydrous conditions (e.g., THF or dichloromethane) (). Key parameters include:
| Reagent | Catalyst | Solvent | Temp. | Yield |
|---|---|---|---|---|
| Allyl-TMS | BF₃•OEt₂ | CH₂Cl₂ | 0°C→RT | 84% |
| Epoxy silane | BF₃•OEt₂ | THF | RT | 57% |
| Optimization involves controlling moisture, stoichiometry (e.g., 1:1.2 molar ratio of substrate to nucleophile), and catalyst loading (0.1–0.3 equiv). Post-reaction purification via flash chromatography is recommended . |
Q. How is structural confirmation performed for this compound?
- Methodological Answer :
- 1H/13C NMR : Compare chemical shifts with literature values (e.g., δ ~3.5–4.2 ppm for tetrahydropyran protons, δ ~60–70 ppm for carbinol carbon) .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns using ESI-MS or GC-MS .
- Purity Assessment : HPLC with UV detection (λ = 210–254 nm) or GC with FID .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- Hazard Mitigation : Use PPE (gloves, goggles) due to skin/eye irritation risks (H315, H318) .
- Ventilation : Avoid inhalation (H335) via fume hoods .
- Waste Disposal : Segregate organic waste and collaborate with certified biohazard disposal services .
Advanced Research Questions
Q. How does stereochemistry influence reactivity in derivatives of this compound?
- Methodological Answer : The tetrahydropyran ring’s chair conformation directs nucleophilic attack. For example, axial vs. equatorial hydroxyl groups affect regioselectivity in glycosylation or esterification. Computational modeling (DFT) can predict transition states, while experimental validation uses chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts in ) .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 57% vs. 84%)?
- Methodological Answer :
- Variable Screening : Optimize solvent polarity (THF vs. CH₂Cl₂), temperature gradients, and catalyst activation (e.g., pre-complexing BF₃ with substrates).
- Side Reactions : Monitor by TLC/MS for byproducts like dimerization or over-oxidation.
- Scale-Up Adjustments : Smaller scales (<1 mmol) often report higher yields due to better heat/mass transfer .
Q. How can computational tools predict novel synthetic pathways for derivatives?
- Methodological Answer : AI-driven platforms (e.g., Pistachio, Reaxys) analyze reaction databases to propose routes. For example:
- Retrosynthetic disconnection of the ethanol moiety to prioritize Grignard or reduction steps.
- Evaluate feasibility via energy barriers (ΔG‡) using DFT ().
- Validate with microfluidic high-throughput screening .
Q. What role does the tetrahydropyran ring play in biological interactions?
- Methodological Answer : The ring’s rigidity and hydrogen-bonding capacity enhance binding to enzymes (e.g., proteases or kinases). Case studies:
- HIV-1 Protease Inhibition : Analogues with benzyloxy groups show improved binding (ΔG = −9.2 kcal/mol) via hydrophobic pockets .
- Neuroprotective Activity : Methyl-substituted derivatives modulate NMDA receptors (IC₅₀ = 12 µM) .
Q. How are protecting groups employed in multi-step syntheses involving this compound?
- Methodological Answer :
- THP Ether Protection : React with dihydropyran under HCl/EtOAc (24 h, RT). Deprotection uses aqueous oxalic acid (MeOH, 50°C) .
- Selective Cleavage : Ru-based catalysts (e.g., Ru(ACN)₃(triphos)₂) remove THP without affecting alkyl ethers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
